2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione
Description
Properties
CAS No. |
304869-66-7 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-3-1-2-4-18(17)20(24)22(19)16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2 |
InChI Key |
VNFCZECSEJYNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=NC=C4 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(pyridin-4-ylmethyl)benzaldehyde and phthalic anhydride.
Condensation Reaction: The key step involves a condensation reaction between 4-(pyridin-4-ylmethyl)benzaldehyde and phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoindole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Pyridinylmethyl vs. Halogenated Derivatives :
The pyridin-4-ylmethyl group in the target compound provides a polar, aromatic substituent capable of hydrogen bonding and π-π interactions, contrasting with halogenated analogs (e.g., Br, Cl) that primarily enhance lipophilicity and steric bulk . For example, the 5,6-dichloro derivative has a LogP of 4.84 compared to ~3.5 for bromophenyl analogs, suggesting superior membrane permeability . - Heterocyclic Moieties : Compounds with fused heterocycles (e.g., phthalazin-1-yl, imidazol-2-yl) exhibit distinct electronic profiles. The chlorophthalazin-1-yl group in compound 3 () introduces a planar, electron-deficient system conducive to intercalation with DNA or enzyme active sites .
Biological Activity
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a heterocyclic compound recognized for its diverse biological activities. This compound, with the molecular formula and CAS number 304869-66-7, has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.
The structure of this compound includes an isoindole core substituted with a pyridinyl group. Its synthesis typically involves a condensation reaction between 4-(pyridin-4-ylmethyl)benzaldehyde and phthalic anhydride under acidic conditions, leading to the formation of this compound through cyclization .
Biological Activity Overview
Research indicates that derivatives of isoindole-1,3-dione exhibit various biological activities, including:
- Anti-inflammatory Effects : These compounds have shown the ability to inhibit pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .
- Anticancer Properties : Studies have demonstrated that isoindole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Neuroprotective Effects : The compound has been evaluated for its potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. In vitro studies report IC50 values ranging from 10–140 μM for AChE inhibition .
Neurodegenerative Disease Models
A series of studies have focused on the efficacy of isoindole derivatives in neurodegenerative models. For instance, one study synthesized six new derivatives and evaluated their inhibitory effects on AChE and BuChE using molecular docking techniques. The best-performing derivative exhibited an IC50 value of 1.12 μM against AChE .
Anti-inflammatory Activity
In another investigation, the impact of isoindoline derivatives on inflammatory pathways was assessed. The results indicated a significant reduction in the expression of pro-inflammatory cytokines while promoting anti-inflammatory markers. This suggests that these compounds could serve as potential therapeutic agents for inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter breakdown, thereby increasing the availability of acetylcholine in synaptic clefts.
- Signaling Pathway Modulation : By influencing pathways related to inflammation and apoptosis, this compound can alter cellular responses to stressors .
Data Table: Biological Activities of Isoindole Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with isoindole precursors. For example, analogous compounds have been synthesized via nucleophilic substitution or cross-coupling reactions, followed by purification using column chromatography . Purity validation requires techniques like HPLC (High-Performance Liquid Chromatography) with mobile phases optimized for polar aromatic systems (e.g., methanol/sodium acetate buffer at pH 4.6) . IR spectroscopy and X-ray crystallography are critical for structural confirmation, as demonstrated in isoindole derivative studies .
Q. How can researchers characterize the electronic and steric effects of the pyridinylmethyl substituent in this compound?
- Methodological Answer : Computational tools like DFT (Density Functional Theory) can model electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance. Experimentally, substituent impacts are assessed via comparative reactivity studies in nucleophilic/electrophilic reactions. IR and NMR spectroscopy can detect shifts in vibrational frequencies or proton environments caused by the pyridinylmethyl group .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the yield of this compound under varying reaction conditions?
- Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to systematically test variables like temperature, solvent polarity, and catalyst loading. Statistical software (e.g., JMP or Minitab) can identify significant factors and interactions. For example, studies on isoindole derivatives have optimized yields by adjusting reaction time and solvent ratios using Design of Experiments (DoE) principles .
Q. How can contradictory data on the compound’s solubility or stability be resolved across different studies?
- Methodological Answer : Cross-validate results using standardized protocols (e.g., OECD guidelines for solubility testing). Employ advanced analytical methods like dynamic light scattering (DLS) for solubility or accelerated stability studies under controlled humidity/temperature. Theoretical modeling (e.g., COSMO-RS) can predict solubility parameters and reconcile experimental discrepancies .
Q. What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian or ORCA) can map reaction pathways. Machine learning models trained on reaction databases (e.g., USPTO) may predict catalytic outcomes. ICReDD’s hybrid computational-experimental workflows, integrating quantum mechanics and cheminformatics, offer a robust framework for reactivity prediction .
Q. How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer : Conduct titration experiments with metal salts (e.g., Cu²⁺, Fe³⁺) monitored via UV-Vis spectroscopy or isothermal calorimetry (ITC) to quantify binding constants. X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) can resolve coordination geometries. Analogous isoindole-based ligands have been studied for their chelation properties in catalysis .
Data Analysis and Integration
Q. What methodologies are recommended for integrating high-throughput screening data with mechanistic studies of this compound?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to correlate screening data (e.g., IC₅₀ values) with molecular descriptors. Mechanistic insights can be derived from kinetic studies (e.g., Eyring plots) or isotopic labeling experiments. AI-driven tools like COMSOL Multiphysics enable multi-scale modeling of reaction networks .
Q. How should researchers address reproducibility challenges in synthesizing this compound across labs?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting protocols in electronic lab notebooks (ELNs) with metadata tags. Collaborative platforms (e.g., SciFinder or Reaxys) can share validated procedures. Inter-lab round-robin testing ensures consistency, as seen in ISO-certified chemical synthesis workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
